

Technical Guide: Discovery and Synthesis of 4-Acetyl-4-ethylcyclohexan-1-one

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Compound of Interest

Compound Name:	4-Acetyl-4-ethylcyclohexan-1-one
CAS No.:	63381-72-6
Cat. No.:	B14493679

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Executive Summary

4-Acetyl-4-ethylcyclohexan-1-one is a 4,4-disubstituted cyclohexanone derivative primarily utilized as a high-value synthetic intermediate in the construction of rigid bicyclic systems (specifically bicyclo[2.2.2]octanes) and complex spiro-cyclic scaffolds found in medicinal chemistry.

Its discovery is rooted in physical-organic chemistry, specifically in the work of Holtz and Stock (1964), who synthesized the molecule to study field effects and the transmission of electronic substituent effects in rigid aliphatic systems. The molecule represents a classic example of constructing quaternary carbon centers via bis-cyanoethylation followed by ketonic decarboxylation.

Historical Discovery & Scientific Context

The first isolation and characterization of **4-acetyl-4-ethylcyclohexan-1-one** was reported by H. D. Holtz and L. M. Stock in *The Journal of Organic Chemistry* in 1964.

- Objective: The researchers sought to synthesize 1-carboxy-4-substituted bicyclo[2.2.2]octanes to measure the dissociation constants of carboxylic acids where the substituent is held at a fixed distance and orientation, thereby isolating the inductive (field) effect from steric and resonance factors.
- Role of the Molecule: **4-Acetyl-4-ethylcyclohexan-1-one** served as the critical precursor. The 4-acetyl and 4-ethyl groups provided the necessary carbon framework to bridge the cyclohexane ring into the bicyclo[2.2.2]octane system.
- Precedent: The synthesis adapted the earlier "cyanoethylation" methodologies established by Bruson and Riener (1942) and the cyclization techniques of Colonge and Vuillemet (1961).

Synthetic Pathway & Mechanism

The synthesis is a three-stage linear sequence starting from commercially available 2-pentanone (methyl propyl ketone). The pathway relies on the thermodynamic stability of the 6-membered ring and the efficiency of Michael additions to acrylonitrile.

Stage 1: Bis-Cyanoethylation (Michael Addition)

The reaction begins with the double Michael addition of acrylonitrile to 2-pentanone.

- Regioselectivity: 2-Pentanone has two alpha-positions: C1 (methyl) and C3 (methylene). Under basic conditions (thermodynamic control), alkylation at the more substituted carbon (C3) is generally more difficult due to sterics, but cyanoethylation is unique. The reaction is reversible, and the accumulation of the bis-adduct at the C3 position is favored to form the quaternary center.
- Product: 3-Acetyl-3-ethylpimelonitrile.

Stage 2: Hydrolysis

The dinitrile intermediate is subjected to acidic or basic hydrolysis to convert the two nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding 3-acetyl-3-ethylpimelic acid.

Stage 3: Ketonic Decarboxylation (Cyclization)

The dicarboxylic acid undergoes thermal cyclization (often utilizing acetic anhydride or pyrolysis of a barium/thorium salt). This is a Blanc rule favored cyclization, where a 1,7-diacid forms a stable 6-membered ketone with the loss of CO₂ and H₂O.

Detailed Experimental Protocol

Note: The following protocol is reconstructed from the Holtz & Stock (1964) and Bruson & Riener (1942) methodologies. Standard safety precautions for handling acrylonitrile (highly toxic) and thermal cyclizations must be observed.

Phase A: Synthesis of 3-Acetyl-3-ethylpimelonitrile

Reagents:

- 2-Pentanone (Methyl propyl ketone): 1.0 eq
- Acrylonitrile: 2.2 eq (slight excess)
- Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH): Catalytic amount (approx 2-5 mol%)
- Solvent: t-Butanol or Dioxane (optional, often run neat)

Procedure:

- Setup: Equip a 3-neck flask with a stirrer, reflux condenser, and dropping funnel.
- Initiation: Charge the flask with 2-pentanone and the Triton B catalyst.
- Addition: Add acrylonitrile dropwise while maintaining the temperature between 30-40°C. The reaction is exothermic.
- Completion: After addition, heat the mixture to 40-50°C for 3-12 hours to drive the reaction to the bis-adduct.
- Workup: Neutralize the catalyst with dilute HCl. Wash the organic layer with water/brine.

- Purification: Distill under reduced pressure. The bis-cyanoethylated product (3-acetyl-3-ethylpimelonitrile) has a high boiling point.

Phase B: Hydrolysis to 3-Acetyl-3-ethylpimelic Acid

Reagents:

- Concentrated HCl
- Glacial Acetic Acid (as co-solvent)

Procedure:

- Dissolve the nitrile from Phase A in a mixture of conc. HCl and glacial acetic acid.
- Reflux vigorously for 24-48 hours. The nitrile groups are hydrolyzed first to amides and then to acids.
- Evaporate the solvent to dryness.
- Extract the residue with ether or ethyl acetate to isolate the crude diacid.

Phase C: Cyclization to 4-Acetyl-4-ethylcyclohexan-1-one

Reagents:

- Acetic Anhydride (dehydrating agent)
- Alternative: Barium Hydroxide (for pyrolysis)

Procedure (Acetic Anhydride Method):

- Reflux the crude 3-acetyl-3-ethylpimelic acid with excess acetic anhydride for 4-6 hours. This forms the polymeric anhydride.
- Pyrolysis: Distill the mixture slowly at atmospheric pressure (or slightly reduced pressure). The temperature must reach 200-250°C.

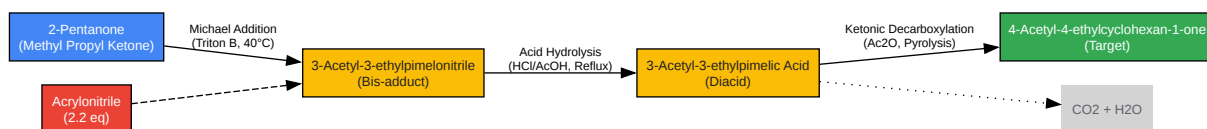
- Mechanism: The polyanhydride breaks down, releasing CO₂ and forming the cyclic ketone.
- Isolation: Collect the distillate.
- Purification: Redistill the product.
 - Target Boiling Point: ~100-110°C at reduced pressure (exact bp depends on vacuum; Holtz & Stock reported refractive index = 1.4775).

Technical Data Summary

Property	Value / Description
IUPAC Name	4-Acetyl-4-ethylcyclohexan-1-one
Molecular Formula	C ₁₀ H ₁₆ O ₂
Molecular Weight	168.23 g/mol
Refractive Index	= 1.4775 (Holtz & Stock, 1964)
Key Functionality	Ketone (C1), Quaternary Center (C4)
Primary Precursor	2-Pentanone (Methyl propyl ketone)
Reaction Class	Michael Addition / Ketonic Decarboxylation

Pathway Visualization

The following diagram illustrates the chemical logic flow from the starting ketone to the target intermediate.



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Figure 1: Synthetic route for **4-Acetyl-4-ethylcyclohexan-1-one** via bis-cyanoethylation and decarboxylative cyclization.

References

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Sources

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